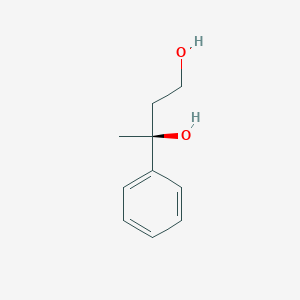
(3S)-3-Phenylbutane-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-3-Phenylbutane-1,3-diol is an organic compound with the molecular formula C10H14O2. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is of interest in various fields of chemistry and biology due to its unique structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Phenylbutane-1,3-diol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone using a chiral catalyst. For example, asymmetric reduction of 3-phenyl-2-butanone using a chiral catalyst such as a ruthenium complex can yield this compound with high enantioselectivity.
Industrial Production Methods
Industrial production of this compound typically involves the use of biocatalysts or chemical catalysts to achieve the desired stereochemistry. The use of enzymes such as alcohol dehydrogenases or ketoreductases can be employed to produce the compound on a larger scale with high enantiomeric purity.
Analyse Des Réactions Chimiques
Types of Reactions
(3S)-3-Phenylbutane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: Further reduction can lead to the formation of the corresponding alkane.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace hydroxyl groups with halides.
Major Products Formed
Oxidation: 3-Phenyl-2-butanone or 3-phenylbutanoic acid.
Reduction: 3-Phenylbutane.
Substitution: 3-Phenylbutyl chloride or bromide.
Applications De Recherche Scientifique
(3S)-3-Phenylbutane-1,3-diol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and stereochemistry.
Industry: The compound can be used in the production of fine chemicals and as an intermediate in the synthesis of various products.
Mécanisme D'action
The mechanism of action of (3S)-3-Phenylbutane-1,3-diol depends on its interaction with specific molecular targets. For example, in enzymatic reactions, the compound can act as a substrate for alcohol dehydrogenases, where it undergoes oxidation or reduction. The stereochemistry of the compound plays a crucial role in its interaction with enzymes and other biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3R)-3-Phenylbutane-1,3-diol: The enantiomer of (3S)-3-Phenylbutane-1,3-diol, which has different stereochemistry and potentially different biological activity.
3-Phenyl-2-butanone: A related compound that can be used as a precursor in the synthesis of this compound.
3-Phenylbutanoic acid: An oxidation product of this compound.
Uniqueness
The uniqueness of this compound lies in its chiral nature, which makes it valuable in asymmetric synthesis and as a chiral building block in the production of enantiomerically pure compounds. Its specific stereochemistry can lead to different interactions with biological molecules compared to its enantiomer or other related compounds.
Propriétés
Numéro CAS |
770-88-7 |
|---|---|
Formule moléculaire |
C10H14O2 |
Poids moléculaire |
166.22 g/mol |
Nom IUPAC |
(3S)-3-phenylbutane-1,3-diol |
InChI |
InChI=1S/C10H14O2/c1-10(12,7-8-11)9-5-3-2-4-6-9/h2-6,11-12H,7-8H2,1H3/t10-/m0/s1 |
Clé InChI |
BQNJVHGCZBNKBG-JTQLQIEISA-N |
SMILES isomérique |
C[C@](CCO)(C1=CC=CC=C1)O |
SMILES canonique |
CC(CCO)(C1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


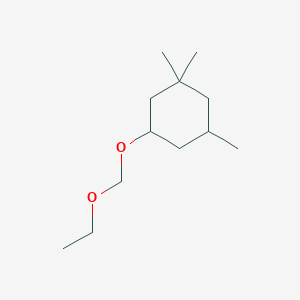
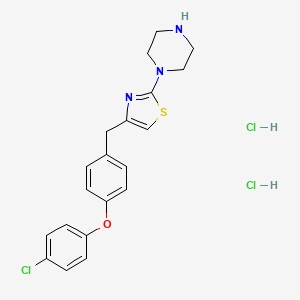
![2-[[[(2,4-Dichlorobenzoyl)amino]thioxomethyl]amino]-5-iodo-benzoic acid](/img/structure/B13801054.png)
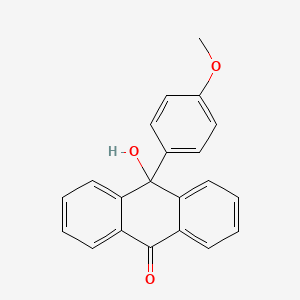
![Propanenitrile, 3-[(6-amino-3,3,5-trimethylhexyl)amino]-](/img/structure/B13801063.png)
![Acetamide,N-[2-(pyridin-2-ylthio)ethyl]-](/img/structure/B13801070.png)

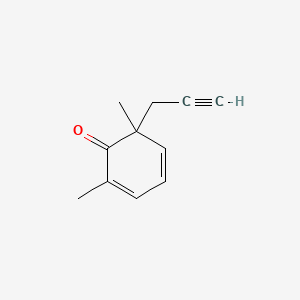
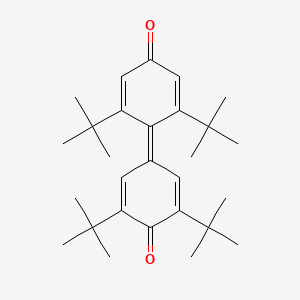
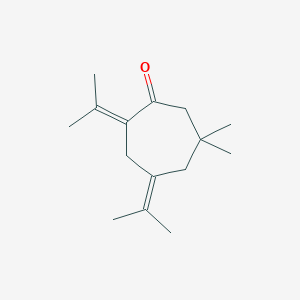
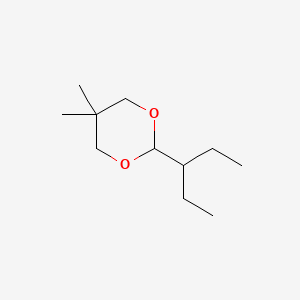
![1-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13801132.png)


